molecular formula C8H4ClF3N2 B11883582 6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine

6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B11883582
M. Wt: 220.58 g/mol
InChI Key: OCVHCHWHCPXDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 3rd position on the imidazo[1,2-a]pyridine ring. It is known for its diverse applications in medicinal chemistry, particularly due to its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dechlorinated derivatives, and various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GLP-1R activator sets it apart from other similar compounds .

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

6-chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H4ClF3N2/c9-5-1-2-7-13-3-6(8(10,11)12)14(7)4-5/h1-4H

InChI Key

OCVHCHWHCPXDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.